![molecular formula C11H8ClF3O5S B7883878 methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate](/img/structure/B7883878.png)
methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate is a complex organic compound, known for its unique chemical structure and versatile applications in scientific research. The presence of diverse functional groups within this compound offers an array of chemical reactivity, making it a significant subject of study in various fields of science.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate involves multiple steps. Typically, the synthetic pathway starts with the preparation of the phenyl ring substituted with a chloro and trifluoromethanesulfonyloxy group. The prop-2-enoate moiety is introduced via a Heck coupling reaction, which is performed under palladium-catalyzed conditions. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.
Industrial production methods: Industrial-scale production often employs continuous flow reactors to ensure high efficiency and control over reaction conditions. This approach minimizes side reactions and maximizes product yield, offering a scalable solution for large-scale synthesis.
Análisis De Reacciones Químicas
Types of reactions it undergoes: Methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically target the carbonyl group within the prop-2-enoate moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethanesulfonyloxy substituents.
Common reagents and conditions used in these reactions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions are commonly used. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation.
Major products formed from these reactions: Depending on the specific reaction type, major products may include various derivatives of the original compound, featuring modifications at the phenyl or prop-2-enoate moieties.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate has diverse applications across several scientific disciplines:
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules, this compound is valuable in the development of novel materials and catalysts.
Biology: Its unique structure allows for interactions with biological molecules, making it a useful probe in biochemical assays and studies.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the fields of cancer research and drug delivery.
Industry: Its reactivity and stability make it a valuable intermediate in the manufacturing of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate exerts its effects is largely dependent on its target application:
In biological systems, it may interact with specific enzymes or receptors, modifying their activity and leading to physiological changes.
In chemical reactions, its functional groups can participate in various transformation processes, dictated by the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
When compared to similar compounds, methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate stands out due to its unique combination of functional groups, offering a broader range of reactivity and applications. Similar compounds might include:
Methyl (2E)-3-[3-chloro-4-(methanesulfonyloxy)phenyl]prop-2-enoate
Methyl (2E)-3-[3-fluoro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate
Conclusion
This compound is a fascinating compound with wide-ranging applications and significant potential in both research and industry. Its unique structure and reactivity make it an invaluable tool for scientists exploring new frontiers in chemistry, biology, medicine, and beyond.
Propiedades
IUPAC Name |
methyl (E)-3-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O5S/c1-19-10(16)5-3-7-2-4-9(8(12)6-7)20-21(17,18)11(13,14)15/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXCUPNEYKLNH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3,5-bis(trifluoromethyl)phenyl]-3,6,6-trimethyl-7H-indazole-4,5-dione](/img/structure/B7883798.png)
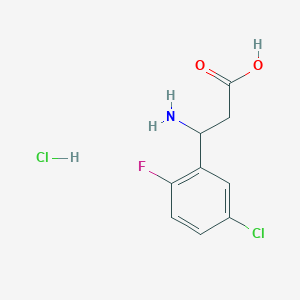
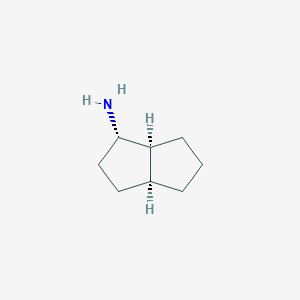
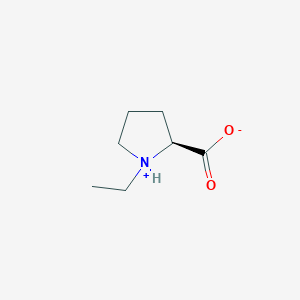
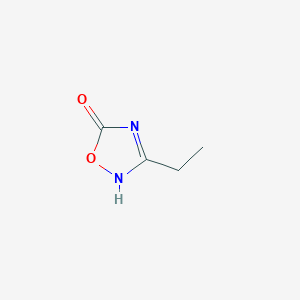
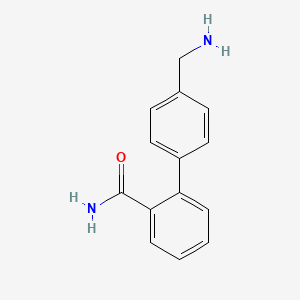
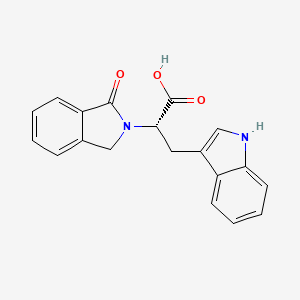
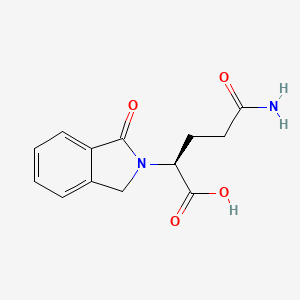
![7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one hydrochloride](/img/structure/B7883859.png)

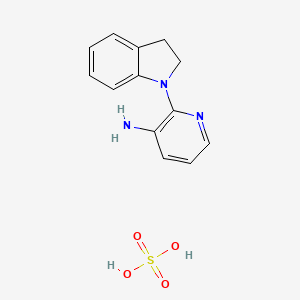
![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B7883871.png)
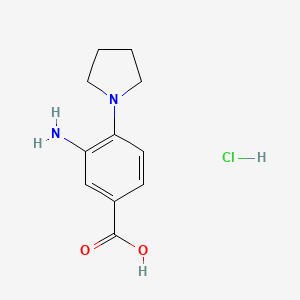
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one hydrochloride](/img/structure/B7883880.png)
